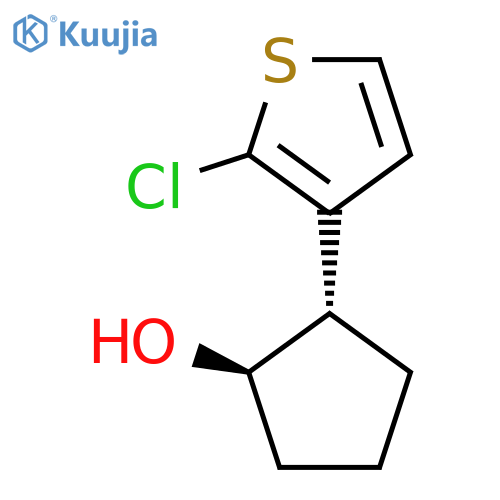

Cas no 2227867-87-8 (rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol

- 2227867-87-8

- EN300-1637090

-

- インチ: 1S/C9H11ClOS/c10-9-7(4-5-12-9)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2/t6-,8+/m0/s1

- InChIKey: DMQYSCUFFTWBOD-POYBYMJQSA-N

- ほほえんだ: ClC1=C(C=CS1)[C@@H]1CCC[C@H]1O

計算された属性

- せいみつぶんしりょう: 202.0219138g/mol

- どういたいしつりょう: 202.0219138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 48.5Ų

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637090-2.5g |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 2.5g |

$2408.0 | 2023-07-10 | ||

| Enamine | EN300-1637090-250mg |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 250mg |

$708.0 | 2023-09-22 | ||

| Enamine | EN300-1637090-5000mg |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 5000mg |

$2235.0 | 2023-09-22 | ||

| Enamine | EN300-1637090-0.1g |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 0.1g |

$1081.0 | 2023-07-10 | ||

| Enamine | EN300-1637090-0.5g |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 0.5g |

$1180.0 | 2023-07-10 | ||

| Enamine | EN300-1637090-500mg |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 500mg |

$739.0 | 2023-09-22 | ||

| Enamine | EN300-1637090-50mg |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 50mg |

$647.0 | 2023-09-22 | ||

| Enamine | EN300-1637090-10000mg |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 10000mg |

$3315.0 | 2023-09-22 | ||

| Enamine | EN300-1637090-1.0g |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 1.0g |

$1229.0 | 2023-07-10 | ||

| Enamine | EN300-1637090-5.0g |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol |

2227867-87-8 | 5.0g |

$3562.0 | 2023-07-10 |

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-olに関する追加情報

Recent Advances in the Study of rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol (CAS: 2227867-87-8)

The compound rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol (CAS: 2227867-87-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopentanol derivative, characterized by its thiophene and chlorinated substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, particularly in the context of drug discovery and development.

One of the key areas of investigation has been the enantioselective synthesis of rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol. Researchers have developed novel catalytic methods to achieve high enantiomeric purity, which is critical for its pharmacological applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation with chiral phosphine ligands to produce the desired enantiomer with over 95% enantiomeric excess (ee). This advancement addresses one of the major challenges in the synthesis of such complex molecules.

In addition to synthetic improvements, the biological activity of rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol has been a focal point. Preliminary in vitro studies have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways. A recent preprint on bioRxiv highlighted its role as a modulator of the NLRP3 inflammasome, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and gout. These findings are particularly noteworthy given the limited therapeutic options currently available for these conditions.

Further research has explored the pharmacokinetic properties of rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol. A 2024 study in Drug Metabolism and Disposition reported favorable metabolic stability and oral bioavailability in rodent models, positioning it as a viable candidate for further preclinical development. However, challenges such as off-target effects and potential toxicity profiles remain to be addressed in subsequent studies.

In conclusion, rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol (CAS: 2227867-87-8) represents a promising scaffold in medicinal chemistry, with recent advancements in synthesis and biological evaluation paving the way for its potential therapeutic applications. Future research should focus on optimizing its pharmacological properties and conducting comprehensive safety assessments to translate these findings into clinical benefits.

2227867-87-8 (rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol) 関連製品

- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)

- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)

- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)

- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)

- 1194374-05-4(Edivoxetine Hydrochloride)

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)

- 2060059-68-7(4',4'-difluoro-7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexane-4-one)

- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)

- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)